molecular formula C27H15Cl4N3 B14815368 N,N'-bis[(E)-(2,4-dichlorophenyl)methylidene]acridine-3,6-diamine

N,N'-bis[(E)-(2,4-dichlorophenyl)methylidene]acridine-3,6-diamine

Cat. No.: B14815368
M. Wt: 523.2 g/mol
InChI Key: YWCVFUHSFYDLPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N’-bis(2,4-dichlorobenzylidene)-3,6-acridinediamine is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of two 2,4-dichlorobenzylidene groups attached to a 3,6-acridinediamine core, making it a subject of interest in chemical research.

Properties

Molecular Formula

C27H15Cl4N3

Molecular Weight

523.2 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-N-[6-[(2,4-dichlorophenyl)methylideneamino]acridin-3-yl]methanimine

InChI

InChI=1S/C27H15Cl4N3/c28-20-5-1-18(24(30)10-20)14-32-22-7-3-16-9-17-4-8-23(13-27(17)34-26(16)12-22)33-15-19-2-6-21(29)11-25(19)31/h1-15H

InChI Key

YWCVFUHSFYDLPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=NC3=C(C=CC(=C3)N=CC4=C(C=C(C=C4)Cl)Cl)C=C21)N=CC5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(2,4-dichlorobenzylidene)-3,6-acridinediamine typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and 3,6-acridinediamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for N,N’-bis(2,4-dichlorobenzylidene)-3,6-acridinediamine are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(2,4-dichlorobenzylidene)-3,6-acridinediamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorinated benzylidene groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the replacement of chlorine atoms with other functional groups.

Scientific Research Applications

N,N’-bis(2,4-dichlorobenzylidene)-3,6-acridinediamine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of anticancer and antimicrobial drugs.

    Industry: The compound’s chemical properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of N,N’-bis(2,4-dichlorobenzylidene)-3,6-acridinediamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(2,4-dichlorobenzylidene)ethylenediamine
  • N,N’-bis(3,4-dichlorobenzylidene)ethylenediamine
  • N,N’-bis(4-chlorobenzylidene)ethylenediamine

Uniqueness

N,N’-bis(2,4-dichlorobenzylidene)-3,6-acridinediamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

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